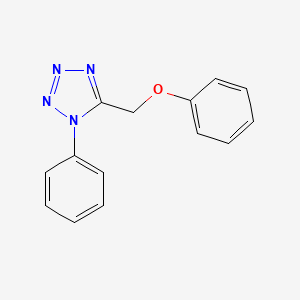

5-(Phenoxymethyl)-1-phenyltetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(phenoxymethyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-3-7-12(8-4-1)18-14(15-16-17-18)11-19-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYHCNMBYSZHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenoxymethyl 1 Phenyltetrazole and Analogues

Conventional Synthetic Pathways to the Tetrazole Core

Traditional methods for synthesizing the tetrazole ring have been well-established for decades, providing reliable and versatile routes to a wide array of derivatives. These pathways typically involve cycloaddition reactions, the use of isocyanide precursors, or the convergence of multiple components in a single step.

[3+2] Cycloaddition Reactions of Nitriles with Azides

The most prevalent and direct method for synthesizing 1,5-disubstituted tetrazoles, such as 5-(phenoxymethyl)-1-phenyltetrazole, is the [3+2] Huisgen cycloaddition reaction. This reaction involves the coupling of an organic nitrile with an organic azide (B81097), which together provide the five atoms necessary for the tetrazole ring.

For the specific synthesis of this compound, this pathway would involve the reaction between phenoxyacetonitrile (B46853) and phenyl azide. The nitrile provides the carbon atom and one nitrogen atom, while the azide provides the remaining four nitrogen atoms. The reaction is typically performed at elevated temperatures.

The mechanism is a concerted process where the π systems of the nitrile and the azide group interact to form the stable aromatic tetrazole ring. While the reaction can be performed thermally, various catalysts can be employed to improve yields and reduce reaction times. The choice of solvent can also be critical, with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being commonly used. google.com

| Nitrile Reactant | Azide Source | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile (B105546) | Sodium Azide | Acidic attapulgite, 110 °C, 10h | DMF | ~88% | google.com |

| Benzonitrile | Dimethylammonium azide | Microreactor, 80–95 °С | DMF | N/A (Kinetics Study) | srce.hr |

| Cyanophenyl | Sodium Azide | Ammonium (B1175870) chloride, 120 °C, 7h | DMF | High | google.com |

Routes Involving Isocyanides and Hydrazoic Acid

An alternative classical route to the tetrazole nucleus involves the reaction of isocyanides with hydrazoic acid (HN₃) or its synthetic equivalents, such as trimethylsilyl (B98337) azide (TMSN₃). This method is particularly effective for the synthesis of 1-substituted tetrazoles. In this reaction, the isocyanide provides the carbon atom of the ring, and the azide source provides the four nitrogen atoms. While highly effective, this method is less commonly used for 1,5-disubstituted tetrazoles like the target compound and carries significant safety risks due to the use of highly toxic and explosive hydrazoic acid or its precursors. nih.gov

Multicomponent Reaction Strategies for Tetrazole Formation

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. nih.gov

To synthesize this compound via this route, one could theoretically combine phenoxyacetaldehyde (B1585835) (the oxo component), aniline (B41778) (the amine), an isocyanide, and an azide source (e.g., TMSN₃). The reaction proceeds through the formation of an intermediate nitrilium ion, which is then trapped by the azide to form the tetrazole ring in a highly atom-economical fashion. nih.govnih.gov This approach allows for significant diversity, as each of the four components can be varied to produce a large library of related analogues. The reaction is often performed in solvents like methanol (B129727) at room temperature. organic-chemistry.org

| Amine | Carbonyl | Isocyanide | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-hydrazine | Various aldehydes | Various isocyanides | MeOH, rt, with ZnCl₂ | up to 88% | organic-chemistry.org |

| Allylamine HCl | 2-Bromobenzaldehyde | Ethyl isocyanoacetate | One-pot with Heck cyclization | 73–79% | nih.gov |

| Aniline | Cyclohexanone | Various isocyanides | MeOH, rt | Good | nih.gov |

Advanced and Green Chemistry Approaches in Tetrazole Synthesis

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic methods. These advanced approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency, often through the use of innovative catalytic systems.

Catalytic Methods

Catalysis is at the forefront of green chemistry, offering pathways that proceed under milder conditions with higher selectivity and efficiency. For tetrazole synthesis, both homogeneous and heterogeneous catalysts have been developed to facilitate the key ring-forming reactions.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous from a green chemistry perspective. Their primary benefit is the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles. This reduces waste and lowers production costs. google.com

For the synthesis of tetrazoles via the nitrile-azide cycloaddition, several types of heterogeneous catalysts have been reported. These include solid acid catalysts like acidic attapulgite, a type of clay, and acidic ion-exchange resins. google.com These materials can activate the nitrile group towards cycloaddition under less harsh conditions than traditional methods.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Acidic Attapulgite | Nitrile + Sodium Azide | Recoverable, reusable, low cost, green. | google.com |

| Acidic Ion Exchange Resin | Nitrile + Sodium Azide | Simple workup, reusable catalyst. | google.com |

| Humic Acid | Aldehyde + Hydroxylamine + Sodium Azide | Non-toxic, inexpensive, efficient in water. | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. lew.ro By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often accompanied by an increase in product yield and purity. lew.roresearchgate.net

This technology is particularly well-suited for the synthesis of 1,5-disubstituted tetrazoles. The Ugi-azide four-component reaction, a key method for creating 1,5-disubstituted tetrazoles, benefits significantly from microwave heating. For example, reacting an amine, a benzaldehyde, azidotrimethylsilane (B126382) (TMSN₃), and an isocyanide in methanol under microwave irradiation at 95°C can produce the desired tetrazole in just 10 minutes in good to excellent yields, a significant improvement over the 16 hours required with conventional heating. researchgate.net Similarly, other studies have reported the rapid synthesis of novel bis-1,5-disubstituted-1H-tetrazoles using mild microwave heating conditions. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

| Reaction Type | Heating Method | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ugi-Azide Reaction | Conventional (Reflux) | 16 h | Reflux Temp. | Lower | researchgate.net |

| Microwave | 10 min | 95 °C | Good to Excellent | researchgate.net |

Microreactor Technology Applications in Continuous Flow Synthesis

Continuous flow synthesis using microreactors represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mit.eduresearchgate.net This technology is particularly advantageous for reactions involving hazardous materials, such as azides. scispace.com By conducting the reaction in a continuous stream within small-volume channels, only minute quantities of reagents are reacting at any given time, which drastically minimizes the risks associated with potentially explosive intermediates like hydrazoic acid (HN₃) or shock-sensitive metal azides. scispace.commit.edu

Introduction of the Phenoxymethyl (B101242) Moiety and Phenyl Substituent

The synthesis of the target molecule, this compound, requires the specific incorporation of a phenoxymethyl group at the C5 position and a phenyl group at the N1 position of the tetrazole ring. The synthetic strategy can be designed in a convergent or linear fashion.

A common route involves a two-step process:

Formation of the 5-substituted-1H-tetrazole: This is typically achieved through a [3+2] cycloaddition reaction between phenoxyacetonitrile (the source of the phenoxymethyl group) and an azide source (like sodium azide) to yield 5-(phenoxymethyl)-1H-tetrazole. youtube.comscielo.br

N-substitution: The resulting 5-(phenoxymethyl)-1H-tetrazole, which exists as a free N-H tautomer, is then arylated to introduce the phenyl group at one of the ring nitrogen atoms. nih.gov Regioselectivity (N1 vs. N2 substitution) is a critical challenge in this step and is often controlled by the choice of catalyst and reaction conditions. tezu.ernet.in

Alternatively, multicomponent reactions like the Ugi-azide reaction can, in principle, construct the 1,5-disubstituted tetrazole ring in a single step from an amine (aniline), an aldehyde, an isocyanide, and an azide source, although this requires a specific combination of starting materials to yield the phenoxymethyl group. beilstein-journals.orgscielo.org.mx

Strategies for Phenoxymethyl Group Incorporation (e.g., Nucleophilic Substitution)

The most direct method for incorporating the phenoxymethyl group is to use a precursor that already contains this moiety.

Using Phenoxyacetonitrile: The [3+2] cycloaddition of phenoxyacetonitrile with sodium azide is a straightforward approach to synthesize the intermediate 5-(phenoxymethyl)-1H-tetrazole. youtube.comscielo.br This reaction is typically catalyzed by a Lewis acid (e.g., ZnBr₂, CuSO₄·5H₂O) or Brønsted acid to activate the nitrile. mit.eduscielo.br

Nucleophilic Substitution: An alternative, though more indirect, pathway involves nucleophilic substitution. This strategy could be envisioned in two ways:

Substitution on a Halomethyl Tetrazole: A pre-formed 1-phenyl-5-(halomethyl)tetrazole (e.g., chloromethyl or bromomethyl) could react with sodium phenoxide. In this Sₙ2 reaction, the phenoxide ion acts as the nucleophile, displacing the halide to form the desired ether linkage. This route depends on the availability of the 1-phenyl-5-(halomethyl)tetrazole precursor.

Alkylation of a Hydroxymethyl Tetrazole: One could potentially start with 1-phenyl-1H-tetrazole-5-methanol and perform a Williamson ether synthesis by deprotonating the hydroxyl group with a base and reacting it with a phenyl halide, although this is generally less efficient for aryl ether synthesis than using a phenoxide.

The subsequent step, N-arylation of the 5-(phenoxymethyl)-1H-tetrazole intermediate, is often accomplished using a Chan-Evans-Lam (CEL) coupling reaction. This involves reacting the tetrazole with a phenylboronic acid in the presence of a copper catalyst, such as Cu(OAc)₂ or a specialized copper complex like [Cu(OH)(TMEDA)]₂Cl₂. tezu.ernet.inresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for controlling the regioselectivity to favor the desired N1-phenyl isomer over the N2-phenyl isomer. tezu.ernet.in

Synthetic Routes for Phenyl Substitution at the Tetrazole Ring

The introduction of a phenyl group at the N1 position of the tetrazole ring is a critical step in the synthesis of this compound. Several methods have been developed to achieve this, primarily involving the construction of the tetrazole ring from precursors already containing the phenyl moiety.

One common and efficient method involves the condensation of an aniline derivative with triethyl orthoformate and sodium azide. nih.gov This one-step process, typically conducted under reflux in acetic acid, provides a direct route to 1-aryl substituted tetrazoles. nih.gov For instance, the reaction of aniline with these reagents yields 1-phenyltetrazole. This intermediate can then undergo further substitution at the 5-position.

Another widely utilized approach is the [2+3] cycloaddition reaction. mdpi.com This method involves the reaction of a nitrile with an azide. While this is a fundamental method for forming the tetrazole ring, the substitution pattern depends on the nature of the reactants. For the synthesis of 1,5-disubstituted tetrazoles, a key strategy is the Ugi-azide four-component reaction. mdpi.combeilstein-journals.orgdoaj.org This multicomponent reaction brings together an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN₃) to generate the 1,5-disubstituted tetrazole scaffold in a single step. By selecting aniline as the amine component, the phenyl group can be installed at the N1 position.

Furthermore, 1-phenyl-1H-tetrazole-5-thiol can be synthesized through the reaction of phenylisothiocyanate with sodium azide in an aqueous medium. researchgate.net This provides a precursor where the phenyl group is already attached to the N1 position, and the thiol group at C5 can be a handle for further derivatization.

The table below summarizes various synthetic routes for obtaining a phenyl-substituted tetrazole ring.

| Starting Materials | Reagents | Product | Key Features |

| Aniline, Triethyl orthoformate, Sodium azide | Acetic acid | 1-Phenyltetrazole | One-step condensation nih.gov |

| Aldehyde, Aniline, Isocyanide, Trimethylsilyl azide | Tetradecyltrimethylammonium bromide (catalyst) | 1-Phenyl-5-substituted tetrazole | Ugi-azide four-component reaction mdpi.com |

| Phenylisothiocyanate, Sodium azide | Water | 1-Phenyl-1H-tetrazole-5-thiol | Direct formation of the N1-phenyl substituted thiol researchgate.net |

Derivatization from Precursors and Analogues (e.g., from 5-phenyltetrazole)

Once a suitably substituted tetrazole precursor is obtained, derivatization is carried out to introduce the phenoxymethyl group at the 5-position.

A common precursor for such derivatization is 5-phenyl-1H-tetrazole. This compound can be synthesized via the cycloaddition of benzonitrile with sodium azide, often in the presence of ammonium chloride and a solvent like dimethylformamide (DMF). chalcogen.ro The resulting 5-phenyl-1H-tetrazole has a free N-H group at the 1-position. This allows for subsequent reactions, such as acylation, with various acylating reagents to introduce different functional groups. chalcogen.ro

For the specific introduction of a phenoxymethyl group, a more direct route involves the alkylation of a 1-phenyltetrazole derivative. A highly useful precursor is 1-phenyl-1H-tetrazole-5-thiol. researchgate.netnist.govnih.gov The thiol group at the 5-position is nucleophilic and can readily react with electrophiles. The synthesis of this compound can be envisioned through the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with a suitable phenoxymethylating agent, such as phenoxymethyl chloride or bromide, in the presence of a base. This type of alkylation reaction has been reported for introducing other substituents onto the thiol group of 1-phenyl-1H-tetrazole-5-thiol. researchgate.net For example, it has been reacted with chloroacetone (B47974) and phenacyl bromide to yield the corresponding thioether derivatives. researchgate.net

Another potential strategy involves the palladium-catalyzed cross-coupling reaction of a 5-halo-1-phenyltetrazole with a phenoxide source. nih.gov For instance, 5-bromo-1-phenyltetrazole, which can be prepared by the regioselective bromination of 1-phenyltetrazole using N-bromosuccinimide, can serve as a substrate for such coupling reactions. nih.gov

The following table outlines derivatization strategies from tetrazole precursors.

| Precursor | Reagent | Product Type | Key Reaction |

| 5-Phenyl-1H-tetrazole | Acyl chlorides | 1-Acyl-5-phenyltetrazole | N-Acylation chalcogen.ro |

| 1-Phenyl-1H-tetrazole-5-thiol | Alkyl halides (e.g., Chloroacetone, Phenacyl bromide) | 1-Phenyl-5-(alkylthio)tetrazole | S-Alkylation researchgate.net |

| 1-Phenyltetrazole | N-Bromosuccinimide, Benzoyl peroxide | 5-Bromo-1-phenyltetrazole | Regioselective bromination nih.gov |

| 5-Bromo-1-phenyltetrazole | Arylboronic acids | 1,5-Diaryl-tetrazole | Suzuki cross-coupling nih.gov |

Structural Elucidation and Advanced Spectroscopic Methodologies for 5 Phenoxymethyl 1 Phenyltetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 5-(phenoxymethyl)-1-phenyltetrazole. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, a comprehensive picture of the molecule's framework is achieved. These techniques are instrumental in confirming the presence of specific structural motifs and in distinguishing between potential isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Regioisomer Distinction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating between the possible regioisomers of substituted tetrazoles, such as this compound and its potential 2-phenyl isomer. The chemical shifts of the protons in the molecule are highly sensitive to their electronic environment, which is directly influenced by the substitution pattern on the tetrazole ring.

In the case of this compound, the protons of the phenoxymethyl (B101242) group and the phenyl group attached to the tetrazole ring will exhibit characteristic signals. The integration of these signals provides a ratio of the number of protons in each distinct chemical environment, confirming the presence of both the phenoxymethyl and phenyl substituents.

Furthermore, the precise chemical shift values and coupling patterns can be used to distinguish between the 1- and 2-substituted isomers. The anisotropic effect of the adjacent phenyl ring will cause a noticeable difference in the chemical shifts of the methylene (B1212753) protons of the phenoxymethyl group in the two isomers. This distinction is crucial for confirming the correct regiochemistry of the synthesized compound. The synthesis of tetrazoles from organic nitriles and azides often yields a mixture of regioisomers, making ¹H NMR an indispensable tool for their identification. researchgate.net

A representative, though not identical, example can be seen in the synthesis of 5-methyltetrazole, where ¹H NMR was used to determine the 3:1 molar ratio of the resulting 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole regioisomers. mdpi.com

Table 1: Representative ¹H NMR Data for Phenyltetrazole Derivatives

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons (Phenyl Ring) | 7.20 - 8.20 | Multiplet |

| Methylene Protons (-CH₂-) | 5.00 - 5.50 | Singlet |

| Aromatic Protons (Phenoxy Ring) | 6.80 - 7.40 | Multiplet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon skeleton.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbon atom of the tetrazole ring will have a characteristic chemical shift that distinguishes it from the aromatic carbons of the phenyl and phenoxy groups. Similarly, the methylene carbon of the phenoxymethyl group will appear at a specific chemical shift.

The analysis of the ¹³C NMR spectrum, in conjunction with ¹H NMR data, allows for the unambiguous assignment of all carbon and proton signals, providing conclusive evidence for the proposed structure. This technique is essential for confirming the connectivity of the phenoxymethyl group to the C5 position of the tetrazole ring and the phenyl group to the N1 position. The study of lanosterol (B1674476) derivatives using ¹³C NMR has demonstrated its utility in probing the steric and electronic effects of substituents on a molecular skeleton. nih.gov

Table 2: Representative ¹³C NMR Data for Phenyltetrazole Derivatives

| Carbon Type | Chemical Shift (ppm) Range |

| Tetrazole Ring Carbon (C5) | 150 - 160 |

| Aromatic Carbons (Phenyl & Phenoxy) | 115 - 140 |

| Methylene Carbon (-CH₂-) | 60 - 70 |

| Quaternary Aromatic Carbons | 120 - 150 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for similar structures.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Azaheterocycle Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the nitrogen atoms within the tetrazole ring of this compound. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it offers invaluable insights into the electronic structure of nitrogen-containing heterocycles. ipb.pt

The chemical shifts of the four nitrogen atoms in the tetrazole ring are distinct and highly sensitive to their position and the nature of the substituents on the ring. ¹⁵N NMR can definitively confirm the substitution pattern, distinguishing between N1 and N2 isomers. Advanced 2D NMR techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish correlations between the nitrogen atoms and nearby protons, further solidifying the structural assignment. ipb.pt The application of such techniques has been crucial in the structural elucidation of complex heterocyclic compounds. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. The presence of the aromatic rings (phenyl and phenoxy) will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org The ether linkage (C-O-C) of the phenoxymethyl group will exhibit a characteristic stretching vibration typically in the 1250-1050 cm⁻¹ range. The tetrazole ring itself will have characteristic absorptions due to C=N and N=N stretching vibrations, often observed in the 1600-1400 cm⁻¹ region. researchgate.netpnrjournal.com

The absence of a strong, broad O-H stretching band (around 3300 cm⁻¹) or a C=O stretching band (around 1700 cm⁻¹) would confirm the absence of hydroxyl or carbonyl functionalities, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyl C-H | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Tetrazole Ring (C=N, N=N) | 1600 - 1400 | Stretch |

| C-O-C (Ether) | 1250 - 1050 | Stretch |

| Aromatic C-H Bending | 900 - 675 | Out-of-plane bend |

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry provides the final piece of evidence for its structural confirmation by accurately measuring its molecular mass.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. ESI typically produces protonated molecules [M+H]⁺ or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS or MSⁿ).

In tandem mass spectrometry, the precursor ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, studies on similar 5-substituted 1H-tetrazoles have shown that a characteristic fragmentation pathway involves the elimination of a molecule of hydrazoic acid (HN₃) in positive ion mode or dinitrogen (N₂) in negative ion mode. lifesciencesite.com The fragmentation of the phenoxymethyl side chain would also produce characteristic fragment ions, further confirming the connectivity of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 267.10 | Protonated molecule |

| [M-N₂]⁺ | 239.10 | Loss of dinitrogen |

| [C₇H₅N₄]⁺ | 145.06 | Phenyltetrazole fragment |

| [C₇H₇O]⁺ | 107.05 | Phenoxymethyl fragment |

| [C₆H₅]⁺ | 77.04 | Phenyl fragment |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in an actual experiment.

Fragmentation Pattern Analysis Methodologies for Tetrazole Derivatives

The analysis of fragmentation patterns in mass spectrometry is a powerful tool for the structural elucidation of tetrazole derivatives. The fragmentation of these compounds is a complex process that can be influenced by the nature and position of substituents on the tetrazole ring and its appended groups. nih.gov

Under electron impact mass spectrometry (EI-MS), 1,5-disubstituted tetrazoles can fragment in several ways. nih.gov One common pathway involves the elimination of a nitrogen molecule (N₂). nih.govlifesciencesite.com Another significant fragmentation route is the loss of an azide (B81097) radical (N₃·). lifesciencesite.com For instance, studies on 1-aryl-5-substituted tetrazoles have shown that the fragmentation pathways are highly dependent on the substituents. nih.govnih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides further insights into the fragmentation mechanisms. In positive-ion mode, a characteristic fragmentation of the tetrazole ring is the loss of hydrazoic acid (HN₃). lifesciencesite.com Conversely, in negative-ion mode, the primary fragmentation is often the elimination of a nitrogen molecule (N₂). lifesciencesite.com The resulting fragment ions can undergo further rearrangements and cleavages, providing detailed structural information. lifesciencesite.com

The fragmentation process is not random; it is governed by the relative stabilities of the resulting fragments. youtube.comyoutube.com For example, the presence of an ether linkage, as in this compound, can lead to cleavage at the ether moiety. nih.gov The stability of the resulting carbocations and radical species plays a crucial role in directing the fragmentation pathways. youtube.comyoutube.com Computational calculations can complement experimental data by predicting the energies of different fragmentation pathways and the stability of the resulting products. nih.gov

The table below illustrates common fragments observed in the mass spectra of substituted tetrazoles.

| Fragment | Description | Ionization Mode |

| [M-N₂]⁺˙ | Loss of a nitrogen molecule | Positive |

| [M-HN₃]⁺ | Loss of hydrazoic acid | Positive |

| [M-N₂]⁻˙ | Loss of a nitrogen molecule | Negative |

| Aryl Cation | Cleavage leading to a stable aryl cation | Positive |

| Arylnitrene | Formation of an arylnitrene radical cation | Positive |

X-ray Crystallography for Solid-State Structural Determination (Methodological Principles)

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comwikipedia.org This method is indispensable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.comnih.gov The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. numberanalytics.comnumberanalytics.com

The process begins with the growth of a high-quality single crystal of the compound of interest, which can often be the most challenging step. wikipedia.orgnih.gov This crystal, typically with dimensions greater than 0.1 mm, must be pure and possess a regular internal structure. wikipedia.org

The core of the technique involves irradiating the crystal with a monochromatic beam of X-rays. wikipedia.orgdrawellanalytical.com The wavelength of these X-rays is comparable to the interatomic distances within the crystal, on the order of angstroms (Å). numberanalytics.com As the X-rays interact with the electron clouds of the atoms, they are scattered in all directions. drawellanalytical.comulisboa.pt Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively. numberanalytics.com

Constructive interference occurs only at specific angles where the path length difference between scattered waves is an integral multiple of the X-ray wavelength. libretexts.org This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

where:

n is an integer representing the order of diffraction. numberanalytics.com

λ is the wavelength of the X-rays. numberanalytics.comlibretexts.org

d is the spacing between the crystal lattice planes. libretexts.org

θ is the angle of incidence of the X-ray beam. libretexts.orgyoutube.com

The result of this constructive interference is a unique diffraction pattern of spots, or reflections, which is recorded by a detector. wikipedia.orgbetase.nl The intensities and geometric arrangement of these diffraction spots contain the information necessary to determine the crystal structure. wikipedia.orgbetase.nl

The subsequent steps involve computationally intensive analysis of the diffraction data. libretexts.orgmalvernpanalytical.com

Indexing: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice. malvernpanalytical.com

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using various methods, such as direct methods or Patterson functions. This allows for the generation of an initial electron density map. malvernpanalytical.com

Structure Refinement: The initial model of the atomic positions is refined against the experimental diffraction data to improve its accuracy. wikipedia.orgmalvernpanalytical.com This process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model, yielding a precise three-dimensional structure of the molecule. malvernpanalytical.com

The table below summarizes the key steps in X-ray crystallography.

| Step | Description |

| Crystallization | Growing a high-quality single crystal of the compound. nih.gov |

| Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern. wikipedia.org |

| Structure Solution | Determining the phases of the diffracted X-rays to generate an initial electron density map. malvernpanalytical.com |

| Structure Refinement | Refining the atomic positions against the experimental data to obtain the final, accurate structure. wikipedia.orgmalvernpanalytical.com |

Theoretical and Computational Investigations of 5 Phenoxymethyl 1 Phenyltetrazole

Quantum Chemical Approaches for Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular orbitals, and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic features of tetrazole derivatives.

For a molecule like 5-(phenoxymethyl)-1-phenyltetrazole, DFT calculations, often using a hybrid functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict its three-dimensional structure. These calculations can also determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

In studies of similar 1,5-disubstituted tetrazoles, DFT has been used to calculate properties like ionization potentials, electron affinities, and dipole moments. For instance, in a study on phenyl-5C-tetrazole derivatives, time-dependent DFT (TD-DFT) was used to calculate electronic transition energies and to interpret UV absorption spectra. iosrjournals.org Such calculations for this compound would help in understanding its spectroscopic properties.

A hypothetical DFT study on this compound would likely investigate the distribution of electrostatic potential on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller systems or for benchmarking DFT results.

In the context of tetrazole systems, ab initio methods have been employed to investigate fundamental properties like tautomeric stability and reaction mechanisms. mdpi.com For example, high-level ab initio calculations could be used to precisely determine the rotational barriers of the phenoxymethyl (B101242) and phenyl groups in this compound, providing insight into its conformational flexibility. These methods are also crucial for accurately modeling non-covalent interactions, which can play a significant role in the crystal packing and intermolecular interactions of the compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a broader range of computational techniques that are used to study the behavior of molecules on a larger scale. These methods can be used to explore the conformational landscape of flexible molecules and to simulate their dynamic behavior.

For this compound, molecular dynamics (MD) simulations could be employed to study its behavior in different solvent environments. This would provide insights into how the molecule interacts with its surroundings and how its conformation might change over time. Such studies are particularly relevant for understanding the behavior of the molecule in biological systems or in solution-phase reactions.

Docking studies, a form of molecular modeling, are often used to predict the binding orientation of a small molecule to a larger target, such as a protein receptor. researchgate.net Although no specific docking studies on this compound are reported, this technique could be applied to investigate its potential biological activity by modeling its interaction with various enzymes or receptors.

Analysis of Tautomerism and Isomeric Forms (1H- and 2H-Tetrazoles)

Tetrazoles that are not substituted at both the N1 and N2 positions can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. While this compound is a 1,5-disubstituted tetrazole with the phenyl group fixed at the N1 position, the principles of tautomeric analysis are crucial for understanding related tetrazole structures.

Computational studies have consistently shown that the relative stability of 1H- and 2H-tetrazoles is influenced by the nature of the substituent at the C5 position and the surrounding medium. mdpi.com Theoretical calculations have demonstrated that in the gas phase, the 2H-tautomer is generally more stable, whereas in solution, the 1H-tautomer is often favored. This is attributed to differences in the dipole moments and solvation energies of the two forms.

For 5-substituted-1H-tetrazoles, the focus of isomeric analysis shifts to conformational isomers arising from the rotation around single bonds. In this compound, the key rotational degrees of freedom would be around the C5-C(methylene), C(methylene)-O, O-C(phenyl), and N1-C(phenyl) bonds. Computational methods can be used to calculate the potential energy surface for these rotations and to identify the most stable conformers.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of reaction pathways, activation energies, and the structures of transient intermediates.

For tetrazoles, computational studies have been used to investigate a variety of reactions, including cycloadditions and thermal decompositions. researchgate.net For example, a theoretical study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one detailed the reaction pathway, including the photoextrusion of a nitrogen molecule and subsequent intramolecular rearrangements.

A computational investigation into the synthesis of this compound, which is often prepared via a [3+2] cycloaddition reaction, could provide valuable insights into the regioselectivity and the transition state of the reaction. Similarly, studying the potential decomposition pathways of the molecule under thermal or photochemical conditions could help to understand its stability.

Prediction of Chemical Reactivity and Stability Parameters

Computational methods can be used to predict a range of parameters that describe the chemical reactivity and stability of a molecule. These parameters are derived from the electronic structure and can be used to anticipate how a molecule will behave in a chemical reaction.

The HOMO and LUMO energies, calculated using DFT, are often used as indicators of a molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO gap generally suggests higher reactivity. Other reactivity descriptors that can be calculated include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack.

For tetrazole derivatives, especially those with high nitrogen content, computational methods are also used to predict stability and energetic properties. This includes the calculation of heats of formation and bond dissociation energies to assess thermal stability. While this compound is not typically considered an energetic material, these computational tools could be used to evaluate its relative stability compared to other tetrazole derivatives.

Table of Calculated Properties for a Representative 1,5-Disubstituted Tetrazole

| Parameter | Computational Method | Hypothetical Value | Significance |

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 3.5 D | Influences solubility and intermolecular interactions |

| Heat of Formation | - | +250 kJ/mol | Indicates thermodynamic stability |

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | Indicates electron-donating capability | |

| LUMO Energy | Indicates electron-accepting capability | |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as a placeholder to illustrate the type of data derived from HOMO/LUMO analysis. Specific computational studies are required to determine the actual values for this compound.

Electrophilicity and Nucleophilicity Indices (e.g., Fukui Functions)

To further quantify the reactivity of this compound, conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors. Among these, electrophilicity and nucleophilicity indices, along with Fukui functions, are particularly insightful.

The Fukui function , f(r), identifies the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. Specifically, it measures the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the pinpointing of reactive sites.

Electrophilicity (ω) and nucleophilicity (N) indices provide a global measure of a molecule's reactivity. The electrophilicity index quantifies the ability of a species to accept electrons, while the nucleophilicity index describes its electron-donating tendency.

For this compound, a detailed analysis of its Fukui functions would likely reveal the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenoxymethyl group as potential sites for electrophilic attack. Conversely, specific carbon atoms in the phenyl rings might be more susceptible to nucleophilic attack.

Table 2: Hypothetical Reactivity Indices for this compound

| Index | Definition | Predicted Significance |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment. | Indicates the overall electrophilic nature of the molecule. |

| Nucleophilicity (N) | A measure of the ability of a molecule to donate electrons. | Indicates the overall nucleophilic nature of the molecule. |

| Fukui Function (f+) | Describes the reactivity towards a nucleophilic attack. | Highlights the most electrophilic sites in the molecule. |

| Fukui Function (f-) | Describes the reactivity towards an electrophilic attack. | Highlights the most nucleophilic sites in the molecule. |

Note: This table presents the conceptual framework. Actual values and site-specific Fukui function data for this compound would require specific computational calculations.

Dipole Moment Calculations (Theoretical Framework)

The presence of the electronegative nitrogen atoms in the tetrazole ring, the oxygen atom in the ether linkage, and the aromatic phenyl groups suggests that this compound is a polar molecule. Computational methods, such as those based on DFT, can predict the magnitude and direction of the dipole moment vector. This information is crucial for understanding how the molecule might orient itself in an electric field and how it interacts with other polar molecules. For instance, tetrazole itself has a significant dipole moment.

Table 3: Hypothetical Dipole Moment Data for this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment (µ) | Debye (D) |

Note: The value in this table is a placeholder. A specific computational study is necessary to determine the precise dipole moment of this compound.

Reactivity, Chemical Transformations, and Derivatization of 5 Phenoxymethyl 1 Phenyltetrazole

Alkylation Reactions at Nitrogen Centers and Regioselectivity

As a 1,5-disubstituted tetrazole, 5-(phenoxymethyl)-1-phenyltetrazole does not possess the acidic N-H proton found in monosubstituted tetrazoles, and thus its nitrogen atoms are less nucleophilic. Alkylation of this compound does not proceed via deprotonation but requires reaction with potent alkylating agents to form a cationic tetrazolium salt. This process is known as quaternization.

The tetrazole ring in a 1,5-disubstituted derivative has three available nitrogen atoms for alkylation: N2, N3, and N4. The regioselectivity of this quaternization is dictated by a combination of steric and electronic factors. The N1-phenyl and C5-phenoxymethyl groups create significant steric hindrance around the N2 and N1 positions. Consequently, the most probable site for alkylation is the N4 atom, which is sterically more accessible.

In related systems, the alkylation of N(2)-bound tetrazolato complexes has been shown to occur regiospecifically at the N4 position, yielding cationic N(2)-bound N(4)-alkylated-5-benzyl tetrazolato complexes. rsc.org This supports the hypothesis that the N4 position is the favored site for electrophilic attack in 1,5-disubstituted systems. While alkylation of 5-substituted-1H-tetrazoles can yield mixtures of 1,5- and 2,5-disubstituted products, the pre-existing substitution pattern in this compound directs the reaction towards a single class of quaternized products. rsc.orgmdpi.com

Table 1: Regioselectivity in Tetrazole Alkylation

| Starting Material Type | Alkylating Agent | Major Product(s) | Key Factors |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | Alkyl Halide | Mixture of 2,5- and 1,5-disubstituted isomers | Tautomeric equilibrium, steric hindrance, reaction mechanism (SN1 vs. SN2) rsc.orgresearchgate.net |

| 5-Substituted-1H-tetrazole | Alcohol / Strong Acid | 2,5-disubstituted isomer | Reaction conditions favoring specific tautomers researchgate.net |

Substituent Effects on Reactivity of the Tetrazole Ring

The chemical behavior of the tetrazole ring is significantly influenced by the electronic properties of its substituents. nih.govacs.org In this compound, the N1-phenyl group and the C5-phenoxymethyl group collectively modulate the ring's reactivity.

C5-Phenoxymethyl Group: The ether oxygen atom in the phenoxymethyl (B101242) substituent is electron-withdrawing, further decreasing the electron density of the tetrazole core. The presence of electron-withdrawing groups at the C5 position is known to influence the physicochemical properties of the tetrazole ring. nih.gov This inductive pull can affect the stability of the ring and its susceptibility to nucleophilic attack or thermal decomposition. In other contexts, substituents at the C5 position have been shown to be critical in determining the biological activity of 1,5-disubstituted tetrazoles, highlighting their role in molecular interactions. nih.govnih.gov

The combination of these two electron-withdrawing substituents renders the tetrazole ring in this compound relatively electron-deficient, enhancing its stability but diminishing its nucleophilic character.

Cycloaddition Reactions Involving the Tetrazole Core (Beyond Formation)

While the most common cycloaddition involving tetrazoles is their formation via [3+2] cycloaddition of azides and nitriles, the tetrazole ring itself can participate in reactions that involve cycloaddition pathways, most notably through the formation of a nitrile imine intermediate. nih.gov

Upon thermolysis or photolysis, 1,5-disubstituted tetrazoles can undergo a retro-[3+2] cycloaddition reaction, extruding a molecule of dinitrogen (N₂). researchgate.netacs.org This process generates a highly reactive 1,3-dipole known as a nitrile imine. For this compound, this reaction would yield N-phenyl-C-phenoxy-nitrile imine.

Reaction Scheme: Formation and Reaction of Nitrile Imine Step 1: Thermolysis/Photolysis this compound → N-phenyl-C-phenoxy-nitrile imine + N₂

Once formed, this transient nitrile imine can readily undergo [3+2] cycloaddition reactions with a wide variety of dipolarophiles, such as alkenes, alkynes, or nitriles, to form new five-membered heterocyclic rings (e.g., pyrazolines, pyrazoles). nih.gov The thermal stability of the starting tetrazole is a key factor; decomposition of some substituted tetrazoles requires high temperatures, sometimes exceeding 240 °C. beilstein-journals.orgacs.org This reactivity provides a pathway to synthesize more complex molecular architectures starting from the stable tetrazole core.

Functional Group Interconversions of the Phenoxymethyl Moiety

The phenoxymethyl group at the C5 position offers opportunities for chemical modification, primarily through the cleavage of its ether linkage. This allows for the derivatization of the side chain while keeping the 1-phenyltetrazole core intact, provided the reaction conditions are controlled to prevent decomposition of the tetrazole ring.

The aryl ether bond can be cleaved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). youtube.com

Acid-Catalyzed Cleavage: Treatment of this compound with excess HBr or HI at elevated temperatures would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com Given the stability of the phenoxide leaving group, the reaction would likely cleave the alkyl-oxygen bond. The expected products from this reaction are 5-(halomethyl)-1-phenyltetrazole and phenol.

Table 2: Typical Reagents for Phenyl Ether Cleavage

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| HBr (concentrated) | Reflux | Alkyl bromide + Phenol | Common and effective method for aryl ethers. youtube.com |

| HI (concentrated) | Reflux | Alkyl iodide + Phenol | Often more reactive than HBr. youtube.com |

This transformation converts the phenoxymethyl group into a versatile halomethyl handle, which can be used for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Coordination Chemistry and Ligand Properties of 5 Phenoxymethyl 1 Phenyltetrazole

Role of Tetrazoles as N-Donor Ligands in Metal Complexation

Tetrazoles are a significant class of N-heterocyclic compounds that have garnered substantial attention in coordination chemistry. psu.edu Their prominence stems from the presence of four nitrogen atoms within the five-membered ring, which allows them to act as versatile N-donor ligands in complexation with a wide array of metal ions. ulisboa.ptmdpi.com The tetrazole ring can coordinate to metal centers in various modes, functioning as a monodentate, bidentate, or multidentate ligand, which facilitates the construction of diverse supramolecular assemblies. psu.eduresearchgate.net

For NH-unsubstituted or 1-substituted tetrazoles, the deprotonated tetrazolate anion is a common coordinating species. arkat-usa.orgresearchgate.net In 1,5-disubstituted tetrazoles, such as 5-(Phenoxymethyl)-1-phenyltetrazole, the ligand is typically neutral. The coordination ability of the tetrazole ring is influenced by the electronic properties and basicity of its four nitrogen atoms. arkat-usa.org In N1-substituted tetrazoles, the N4 atom is generally the most basic and thus the most common coordination site. arkat-usa.orgresearchgate.net However, coordination through N2 and N3 is also possible, and the specific coordination mode can be influenced by several factors, including the nature of the metal ion, the substituents on the tetrazole ring, and the reaction conditions. arkat-usa.orgresearchgate.net The ability of the tetrazole ring to bridge multiple metal centers through different nitrogen atoms (e.g., N1,N2- or N3,N4-bridging) makes them excellent building blocks for creating coordination polymers and other extended networks. psu.edursc.org

The reactivity and coordination behavior of the complex are heavily dependent on the coordination modes, the arrangement of the N-donor atoms, the geometry of the central metal atom, and the presence of other co-ligands or counter-anions. mdpi.com This versatility has established tetrazole derivatives as crucial components in the design of functional materials. ulisboa.pt

Formation of Metal-Organic Complexes with this compound

While the broader class of tetrazole derivatives has been extensively studied in coordination chemistry, specific research detailing the formation of metal-organic complexes with this compound is not widely documented in prominent databases. However, the coordination behavior of this ligand can be inferred from studies on structurally analogous 1,5-disubstituted tetrazoles. The synthesis of metal complexes with these types of ligands typically involves the reaction of the tetrazole derivative with a suitable metal salt in an appropriate solvent or solvent mixture. researchgate.netrsc.org

For instance, studies on the related ligand 1-phenyl-1H-tetrazole-5-thiol (Hptt) have shown its capability to form complexes with various transition metals. The synthesis of a dinuclear cobalt(II) complex, [Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂, was achieved through the reaction of Hptt with cobalt(II) nitrate (B79036) hexahydrate and 2,2′-bipyridine. researchgate.net Similarly, a cadmium(II) complex, [Cd(ptt)₂]n, was synthesized using Hptt and cadmium acetate (B1210297) dihydrate. researchgate.net These examples demonstrate that 1,5-disubstituted tetrazoles readily coordinate with transition metals to form discrete molecular complexes or extended polymeric structures.

Based on these analogous systems, it is anticipated that this compound would react with metal salts such as chlorides, nitrates, or perchlorates of metals like copper(II), zinc(II), cadmium(II), or cobalt(II) to form stable metal-organic complexes. rsc.orgresearchgate.net The coordination would likely occur through one of the ring nitrogen atoms, with the N4 position being a probable primary donor site, consistent with the behavior of other N1-substituted tetrazoles. arkat-usa.orgresearchgate.net The specific outcome of such reactions would be influenced by factors like the metal-to-ligand ratio, the choice of solvent, and the reaction temperature.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Tetrazole Ligands

Tetrazole-based ligands are highly effective building blocks for the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their multiple coordination sites and versatile bridging capabilities. psu.eduresearchgate.netrsc.org The ability of the four nitrogen atoms in the tetrazole ring to bind to one or more metal centers allows for the construction of extended structures with dimensionalities ranging from 1D chains to 2D layers and 3D frameworks. tandfonline.comrsc.orgacs.org The synthesis of these materials is often achieved under solvothermal or hydrothermal conditions, where the metal salt and the tetrazole ligand react in a sealed vessel at elevated temperatures. rsc.orgscielo.br

The final architecture of the CP or MOF is directed by the coordination geometry of the metal ion, the specific coordination mode(s) of the tetrazole ligand, and the presence of any auxiliary ligands. rsc.orgscielo.br For example, bifunctional ligands that contain both a tetrazole ring and another functional group, such as a carboxylate, can lead to the formation of robust and porous frameworks with interesting topologies. researchgate.nettandfonline.comscielo.br The in situ synthesis of tetrazole ligands from nitriles and azides during the framework-forming reaction is another powerful strategy that has led to novel structures. rsc.orgrsc.org

The resulting CPs and MOFs can exhibit a wide range of properties and potential applications, including luminescence, gas storage, and catalysis. rsc.orgscielo.brrsc.org The high density of nitrogen atoms on the pore surfaces of some tetrazole-based MOFs can enhance their selectivity for CO₂ adsorption. rsc.org

| Tetrazole Ligand | Metal Ion(s) | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|

| 3,3-di(1H-tetrazol-5-yl)pentanedioic acid | Pb(II) | [Pb₂(L¹)]·H₂O | 3D Network | tandfonline.com |

| 2-(1H-tetrazol-5-yl)-ethanol | Zn(II) | {[Zn₂(TE)₂]·H₂O} | 3D Framework | rsc.org |

| bis-(1H-tetrazol-5-ylmethyl)-amine | Cd(II) | {[Cd(BTMA)]·H₂O} | 3D Framework | rsc.org |

| 4-carboxyphenyl-1H-tetrazole | Co(II) | [Co(L2)(H₂O)]n | 3D (8-connected bcu net) | researchgate.net |

| 4-carboxyphenyl-1H-tetrazole | Pb(II) | [Pb(L2)]n | 3D (5-connected bnn net) | researchgate.net |

| 1H-tetrazolate-5-carboxylate | Cd(II) | Cd(tza)(2,2′-bipy)·H₂O | 2D Layer | rsc.org |

Influence of Substituents on Coordination Modes and Stability

The substituents at the N1 and C5 positions of the tetrazole ring play a critical role in determining the coordination behavior and the stability of the resulting metal complexes. researchgate.net These effects can be broadly categorized as electronic and steric. For this compound, the phenyl group at the N1 position and the phenoxymethyl (B101242) group at the C5 position significantly influence its properties as a ligand.

Electronic Effects: The electronic nature of the substituent group can alter the electron density distribution within the tetrazole ring, thereby modifying the basicity of the nitrogen donor atoms. researchgate.net Electron-withdrawing groups tend to decrease the basicity, potentially leading to weaker coordination bonds, while electron-donating groups can enhance it. The phenyl and phenoxymethyl groups are generally considered to be moderately electron-withdrawing or neutral in their inductive effects, which influences the strength of the interaction between the tetrazole's nitrogen atoms and the metal center.

Steric Effects: The size and conformation of substituents can impose steric hindrance, directing the metal ion to coordinate to the least sterically crowded nitrogen atom. researchgate.net In 1,5-disubstituted tetrazoles, the bulky groups at N1 and C5 can create a sterically demanding environment. The phenyl group at N1 and the relatively large phenoxymethyl group at C5 in the target compound would likely favor coordination at the N4 position, as it is furthest from the N1 substituent. Furthermore, significant steric bulk from the C5 substituent can prevent the formation of polymeric structures, favoring mononuclear complexes instead. researchgate.net For instance, studies on copper(II) complexes with various 1-methyl-5-R-tetrazoles have shown that as the steric bulk of the R group increases, the structure can change from a 1D coordination polymer to a simple mononuclear complex. researchgate.net The substituent at C5 can also influence the dihedral angle between the tetrazole ring and any attached aromatic systems, affecting potential π–π stacking interactions in the crystal packing. researchgate.net

The nature of the C5 substituent has also been shown to influence which nitrogen atom partakes in coordination. While N4 coordination is most common for 1-substituted tetrazoles, certain substituents can promote the rarer N3 coordination. researchgate.net

| C⁵-Substituent (R) | Coordination Site | Resulting Structure Type | Reference |

|---|---|---|---|

| -NH₂ | N⁴ | Mononuclear | researchgate.net |

| -tBu | N⁴ | Mononuclear | researchgate.net |

| -Ph | N⁴ | Mononuclear | researchgate.net |

| -SMe | N⁴ | Mononuclear | researchgate.net |

| -Vin (Vinyl) | N³, N⁴ bridge | 1D Coordination Polymer | researchgate.net |

| -SO₂Me | N³ | 1D Coordination Polymer | researchgate.net |

Applications in Non Biological/non Medicinal Material Science and Chemical Technology

High-Energy Materials Research (Conceptual Basis for Nitrogen-Rich Compounds)

Tetrazole derivatives, including 5-(Phenoxymethyl)-1-phenyltetrazole, are recognized for their high nitrogen content, a key attribute for the development of high-energy materials. nih.govaip.orgresearchgate.net The high enthalpy of formation associated with the tetrazole ring means that its decomposition releases a significant amount of energy, primarily in the form of environmentally benign nitrogen gas (N₂). mdpi.comijnc.irwikipedia.org This characteristic makes nitrogen-rich compounds desirable for applications such as propellants, explosives, and gas generators for automotive airbags. mdpi.comwikipedia.orgacs.orgnih.gov

The energetic performance of tetrazole-based materials can be further enhanced by the introduction of specific functional groups. researchgate.net For instance, the incorporation of nitro groups can improve detonation performance. researchgate.net The formation of energetic salts of tetrazoles can also lead to materials with superior physicochemical properties, including increased density and enhanced thermal stability. researchgate.netrsc.org Research into compounds like 1,5-di(nitramino)tetrazole has shown the potential for creating powerful explosives. nih.gov While specific studies on this compound as a primary explosive are not detailed, its foundational tetrazole structure provides a conceptual basis for its consideration in this field. The primary decomposition product being non-toxic dinitrogen gas is a significant advantage. nih.gov

Table 1: Properties of Selected Nitrogen-Rich Energetic Materials

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Key Feature |

| Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole | 229 | 7982 | Insensitive explosive candidate. nih.gov |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | 7090 | High thermal stability. nih.gov |

| Hydroxylammonium salt of 1-hydroxy-5-methyltetrazole | 141 | Not specified | Lower decomposition temperature. nih.gov |

| 1,5-di(nitramino)tetrazole | Not specified | Not specified | Highly sensitive and powerful explosive. nih.gov |

Catalysis and Industrial Chemical Processes (e.g., as Ligands for Catalysts)

The tetrazole ring's ability to coordinate with metal ions suggests potential applications for its derivatives in catalysis. mdpi.comresearchgate.net Tetrazole-based compounds can form stable complexes with various metals, a property that is valuable in creating ligands for catalysts. acs.orgresearchgate.net These ligands can play a crucial role in a wide range of industrial chemical processes. The specific use of this compound as a catalyst ligand is an area for further investigation, building on the known coordination chemistry of the tetrazole family.

Advanced Materials Development (e.g., in Photography)

Tetrazole derivatives have found applications in the field of photography and photoimaging, where they are used as stabilizers. mdpi.comnih.govresearchgate.net The photochemical transformations of tetrazoles are a subject of ongoing research, as photolysis can lead to the formation of various reactive intermediates and stable products. mdpi.comnih.gov This reactivity makes them suitable for use in photosensitive materials. rsc.org For instance, the photo-induced conjugation of tetrazole-appended molecules to proteins has been demonstrated, showcasing their potential in creating novel biomaterials. nih.gov While direct applications of this compound in photography are not extensively documented, its tetrazole core suggests it could be explored for such uses.

Corrosion Protection Strategies (Conceptual Basis)

The ability of tetrazole derivatives to act as corrosion inhibitors for various metals is well-established. nih.govresearchgate.netacs.orgacs.orgopenalex.org These compounds can adsorb onto a metal's surface, forming a protective film that inhibits corrosion, particularly in acidic environments. nih.govresearchgate.netresearchgate.netresearchgate.net The effectiveness of a tetrazole derivative as a corrosion inhibitor is influenced by its molecular structure, including the nature of its substituents. researchgate.netacs.org

Theoretical studies using density functional theory (DFT) and experimental methods like electrochemical impedance spectroscopy (EIS) have been employed to understand the inhibition mechanism. nih.govresearchgate.netacs.orgacs.org Research has shown that tetrazoles can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm and can involve both physisorption and chemisorption. researchgate.netresearchgate.net For example, 1-phenyl-1H-tetrazole-5-thiol has demonstrated high inhibition efficiency for steel in hydrochloric acid. researchgate.net Similarly, 5-Mercapto-1-phenyltetrazole has shown excellent corrosion inhibition for steel in a sulfuric acid environment. researchgate.net The presence of electron-donating groups on the tetrazole ring can enhance its performance as a corrosion inhibitor. nih.govacs.org This body of research provides a strong conceptual basis for investigating this compound in corrosion protection strategies.

Table 2: Corrosion Inhibition Efficiency of Selected Tetrazole Derivatives

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |

| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 82.7 |

| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 94.6 |

| 1-phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1 |

| 5-Mercapto-1-phenyltetrazole (MPT) | Q235 Steel | H₂SO₄ | 98.1 |

Future Directions and Emerging Research Avenues for 5 Phenoxymethyl 1 Phenyltetrazole Studies

Development of Novel Green Synthetic Methodologies for Enhanced Efficiency

The synthesis of 1,5-disubstituted tetrazoles has traditionally relied on methods that often involve harsh conditions or toxic reagents. The future of synthesizing 5-(phenoxymethyl)-1-phenyltetrazole will likely pivot towards green chemistry principles to enhance efficiency, reduce waste, and improve safety. A primary candidate for this is the Ugi-azide four-component reaction (UA-4CR), a powerful tool for generating 1,5-disubstituted tetrazoles in a single step. scielo.org.mxresearchgate.netmdpi.com Future studies could optimize a UA-4CR for this compound by reacting phenylamine, phenoxyacetaldehyde (B1585835), an isocyanide, and an azide (B81097) source.

Key areas for green innovation include:

Eco-friendly Solvents: Moving away from traditional solvents like DMF towards water, trifluoroethanol, or polyethylene (B3416737) glycol (PEG-400). researchgate.netmdpi.com The use of aqueous micelles, employing surfactants like tetradecyltrimethylammonium bromide (TTAB), presents an innovative approach to facilitate the reaction in water at room temperature. mdpi.com

Alternative Energy Sources: Investigating the use of ultrasound irradiation (USI) or microwave assistance to accelerate reaction times and potentially improve yields, representing a significant efficiency gain over conventional heating. mdpi.com

Catalysis: Exploring recyclable and environmentally benign catalysts. While the classic Ugi-azide reaction can proceed without a catalyst, the use of zinc salts has been shown to be effective and more environmentally friendly for related cycloadditions. mdpi.comresearchgate.net The development of novel nanocatalysts or magnetic catalysts could allow for easy separation and reuse, further boosting the green credentials of the synthesis. mdpi.com

Table 1: Proposed Green Synthetic Methodologies for this compound

| Methodology | Key Features | Potential Advantages |

| Ugi-Azide in Aqueous Micelles | Utilizes water as a solvent with a surfactant (e.g., TTAB) to form micelles. mdpi.com | Eliminates hazardous organic solvents; mild room temperature conditions; inexpensive. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation as an alternative energy source to drive the reaction. mdpi.com | Reduced reaction times; potentially higher yields; enhanced energy efficiency. |

| Pd/Cu-Catalyzed Cascade Reactions | A sequential Ugi-azide reaction followed by a catalyzed heteroannulation process. researchgate.netbeilstein-journals.org | High bond-forming efficiency; allows for rapid assembly of complex scaffolds in one pot. |

| Zinc-Catalyzed Cycloaddition | Uses zinc Lewis acids as catalysts for the addition of an azide to a nitrile precursor. mdpi.comresearchgate.net | More environmentally friendly than many traditional metal catalysts; effective in water. |

Advanced Spectroscopic Characterization Techniques for Deeper Structural Insights

While standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR are fundamental for confirming the identity of this compound, future research should employ more advanced techniques to gain a more profound understanding of its structural and electronic properties.

A critical aspect of characterization is the unambiguous confirmation of the 1,5-disubstitution pattern over the 2,5-regioisomer. A key diagnostic tool is ¹³C NMR spectroscopy; the chemical shift of the C5 carbon in the tetrazole ring is typically found in the 152–156 ppm range for 1,5-isomers, whereas it appears further downfield (162–167 ppm) for 2,5-isomers. beilstein-journals.org

Future studies should include:

Single-Crystal X-ray Diffraction: This remains the gold standard for absolute structure determination. researchgate.netresearchgate.net Obtaining a crystal structure for this compound would definitively confirm its connectivity and provide invaluable data on bond lengths, bond angles, and intermolecular interactions like π-stacking or hydrogen bonding in the solid state. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would allow for the unequivocal assignment of all proton and carbon signals, which is especially useful for complex molecular scaffolds.

Solid-State NMR: This technique could provide insights into the structure and dynamics of the compound in its solid, crystalline form, complementing data from X-ray diffraction.

Table 2: Expected Spectroscopic Data Ranges for Characterization

| Technique | Nucleus/Region | Expected Chemical Shift / Frequency | Purpose |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm | Confirm presence of phenyl and phenoxy groups. |

| Methylene (B1212753) Protons (-O-CH₂-) | δ 5.0-6.0 ppm | Identify the key methylene linker. | |

| ¹³C NMR | Tetrazole Carbon (C5) | δ 152-156 ppm | Confirm 1,5-disubstitution. beilstein-journals.org |

| Aromatic Carbons | δ 110-160 ppm | Characterize the phenyl and phenoxy rings. | |

| Methylene Carbon (-O-CH₂-) | δ 60-70 ppm | Confirm the methylene linker. | |

| IR Spectroscopy | C=N, N=N stretch | 1400-1600 cm⁻¹ | Identify characteristic tetrazole ring vibrations. |

| C-O-C stretch | 1200-1250 cm⁻¹ (asymmetric) | Confirm the ether linkage. |

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. For this compound, this integrated approach can illuminate reaction mechanisms, predict properties, and guide experimental design. Density Functional Theory (DFT) is a particularly potent tool for studying tetrazole systems. researchgate.netnih.gov

Future research should focus on:

Reaction Mechanism Analysis: Using DFT to model the transition states and reaction pathways for its synthesis, such as the Ugi-azide reaction. scielo.org.mxresearchgate.net This can help explain regioselectivity and optimize reaction conditions.

Electronic Structure and Reactivity: Calculating the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, which govern intermolecular interactions. researchgate.net Furthermore, using frontier molecular orbital (FMO) analysis and dual descriptor indices can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the compound's reactivity in subsequent transformations. researchgate.net

Spectroscopic Correlation: Predicting NMR and IR spectra computationally and comparing them with experimental data to validate the proposed structure and deepen the interpretation of the spectra.

Exploration of New Non-Biological Applications in Emerging Technologies

While tetrazoles are renowned for their medicinal applications, their unique properties make them highly suitable for various roles in materials science and other technological fields. lifechemicals.comresearchgate.net Future research on this compound should proactively explore these non-biological avenues.

Promising areas for investigation include:

Corrosion Inhibition: Tetrazole derivatives, including those with phenyl substituents, have demonstrated significant efficacy as corrosion inhibitors for metals such as steel and copper in acidic environments. researchgate.netresearchgate.netelectrochemsci.orgbhu.ac.in The multiple nitrogen atoms and the aromatic rings in this compound can facilitate strong adsorption onto a metal surface, forming a protective barrier. electrochemsci.org

Energetic Materials: The high nitrogen content and positive heat of formation inherent to the tetrazole ring make it a cornerstone of high-energy density materials (HEDMs). nih.govnih.gov While the phenoxymethyl (B101242) group is not a traditional energetic functional group, the core tetrazole structure suggests that the compound could serve as a precursor or scaffold for novel energetic polymers or plasticizers. mdpi.comrsc.org

Functional Materials: The nitrogen atoms of the tetrazole ring are excellent coordinators for metal ions. mdpi.comlifechemicals.com This suggests that this compound could be developed as a ligand for creating functional metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis. lifechemicals.com Its photophysical properties could also be explored for applications in sensors or imaging. researchgate.net

Table 3: Potential Non-Biological Applications for Investigation

| Application Area | Rationale | Key Molecular Features |

| Corrosion Inhibition | Tetrazoles adsorb effectively on metal surfaces, blocking corrosive agents. researchgate.netresearchgate.net | Lone pair electrons on nitrogen atoms; π-electrons from phenyl rings. |

| Energetic Materials | High nitrogen content (four N atoms) contributes to a high heat of formation. nih.govnih.gov | Tetrazole ring core. |

| Metal-Organic Frameworks (MOFs) | Tetrazole nitrogens can act as effective coordination sites for metal ions. lifechemicals.com | Tetrazole ring; potential for functionalization. |

| Photochemical Probes | The aromatic system can be part of a larger chromophore with tunable properties. researchgate.net | Phenyl and phenoxy groups attached to the tetrazole core. |

Mechanistic Insights into Complex Reactions and Transformations of the Compound

Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. Beyond its synthesis, research into its subsequent transformations could reveal novel synthetic pathways and applications.

Key research directions include: